molecular formula C9H6ClNO B1626055 2-(3-Chlorophenyl)oxazole CAS No. 62882-06-8

2-(3-Chlorophenyl)oxazole

Cat. No. B1626055
CAS RN: 62882-06-8
M. Wt: 179.6 g/mol
InChI Key: KAELCLQNAMTZQP-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)oxazole” is a compound that belongs to the class of oxazoles . Oxazoles are a type of heterocyclic compound, characterized by a five-membered ring structure containing one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide spectrum of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

Oxazoles, including “this compound”, can be synthesized through various methods . One common strategy is the Van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The presence of a chlorine atom on the phenyl group at position 2 is a key feature of this compound .

Scientific Research Applications

2-(3-Chlorophenyl)oxazole has been studied for its potential applications in a variety of scientific fields. In medicine, it has been studied for its potential use as an anti-inflammatory agent, and for its ability to inhibit the growth of certain bacteria and fungi. In biochemistry, it has been studied for its potential role in the regulation of gene expression. In pharmacology, it has been studied for its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)oxazole is not yet fully understood. It is believed to be a pro-drug, meaning that it is converted to its active form in the body. It is believed that the compound binds to certain receptors in the body, and activates them, leading to the desired biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory effects. It has also been shown to modulate gene expression, and to have potential applications in drug delivery systems.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-Chlorophenyl)oxazole in lab experiments is its high yield in the reaction of 3-chlorophenol and oxalic acid. Additionally, it is relatively stable, and can be stored for long periods of time. However, it is also relatively expensive, and can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for the research and development of 2-(3-Chlorophenyl)oxazole. These include further study of its potential applications in medicine, biochemistry, and pharmacology, as well as its potential use as a drug delivery system. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new and improved applications. Finally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production.

Safety and Hazards

The safety and hazards associated with “2-(3-Chlorophenyl)oxazole” are not explicitly mentioned in the retrieved sources. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(3-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAELCLQNAMTZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494876
Record name 2-(3-Chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62882-06-8
Record name 2-(3-Chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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